molecular formula C16H15N3O2S B2772461 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 681159-21-7

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2772461
CAS No.: 681159-21-7
M. Wt: 313.38
InChI Key: MOXGATZMHIHUCZ-UHFFFAOYSA-N
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Description

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a furan ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties .

Scientific Research Applications

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone has a wide range of scientific research applications:

Future Directions

The future directions for the research on benzothiazole derivatives could involve further exploration of their anti-tubercular and anti-inflammatory properties . More studies could be conducted to understand their mechanism of action and to develop more potent inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with various intermediates. One common method includes the reaction of 2-amino benzothiazole with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride . The reaction conditions often involve the use of solvents like ethanol and catalysts such as copper(II) sulfate pentahydrate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using microwave irradiation to accelerate the reaction process. This eco-friendly approach not only reduces reaction time but also enhances yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone apart is its unique combination of benzothiazole, piperazine, and furan rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-15(13-5-3-11-21-13)18-7-9-19(10-8-18)16-17-12-4-1-2-6-14(12)22-16/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXGATZMHIHUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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